![molecular formula C12H9ClFN B1589574 [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro- CAS No. 577954-86-0](/img/structure/B1589574.png)
[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-
Overview
Description
“[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing to benzene rings linked together by a C-C bond .
Synthesis Analysis
The synthesis of similar compounds often involves the use of strong electron-attracting groups and very strongly basic nucleophilic reagents . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature . Another method involves heating a polychloronitrobenzene or fluorochloronitrobenzene containing a chlorine atom in the para position with respect to the nitro group with an alkali metal fluoride .Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” can be analyzed using various methods. For instance, the structure can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the geometry of the molecule .Chemical Reactions Analysis
The chemical reactions involving “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” can be complex and varied. For instance, nucleophilic aromatic substitution reactions can occur, where one of the substituents in an aromatic ring is replaced by a nucleophile . The reactivity of the compound can be influenced by the presence of electron-attracting groups and the use of strongly basic nucleophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” can be determined through various methods. For instance, the molecular weight of a similar compound, 3-Chloro-4’-fluoropropiophenone, is 186.611 Da . The bond strengths in fluorinated compounds increase with the degree of fluorination .Scientific Research Applications
Security Ink Development
A novel V-shaped molecule derived from [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-, known as (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, exhibits morphology-dependent fluorochromism, which can change color based on mechanical force or pH stimuli. This property makes it a potential candidate for security ink applications, providing a unique approach to creating tamper-evident and anti-counterfeiting materials without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).
Enantioselective Fluorescent Detection
The compound has been utilized in the synthesis of optically active 3,3’-disubstituted biphenyl derivatives for the enantioselective fluorescent detection of amino alcohols and metal cations. This application is crucial for the development of novel molecular probes and sensors with high sensitivity and selectivity, facilitating advancements in chemical and biological detection methods (A. V. Shaferov et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
A new bipolar fluorophore based on [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-, has shown promising results in the development of green and orange-red phosphorescent OLEDs. This compound, with its efficient emission and low efficiency roll-off at high brightness, highlights the potential for creating more energy-efficient and durable displays and lighting solutions (B. Liu et al., 2016).
Photodehalogenation Research
Research into the photodehalogenation of fluoro or chlorobenzene derivatives, including those related to [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-, has provided valuable insights into the generation of singlet and triplet phenyl cations and potentially benzyne. This work is significant for understanding reaction mechanisms that could influence the design of less phototoxic drugs and the development of new synthetic pathways (S. Protti et al., 2012).
Fluoropolyimides Synthesis
The synthesis of soluble fluoro-polyimides from compounds including 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene demonstrates the utility of [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro- derivatives in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are important for advancements in polymers and coatings with enhanced performance characteristics (K. Xie et al., 2001).
Safety and Hazards
Future Directions
The future directions for the study and application of “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications are areas of ongoing research .
Mechanism of Action
Target of Action
Biphenyl compounds, which include 3’-chloro-4’-fluoro-[1,1’-biphenyl]-2-amine, are known to interact with various biological targets due to their structural versatility .
Mode of Action
Biphenyl compounds are known to undergo various chemical reactions such as suzuki–miyaura cross-coupling . This reaction involves the transfer of organoboron reagents to palladium, which could potentially influence the interaction of 3’-chloro-4’-fluoro-[1,1’-biphenyl]-2-amine with its targets .
Biochemical Pathways
Polychlorinated biphenyls (pcbs), a class of compounds similar to 3’-chloro-4’-fluoro-[1,1’-biphenyl]-2-amine, are known to undergo biodegradation through anaerobic dechlorination and aerobic microbial degradation . These processes could potentially be relevant to the biochemical pathways influenced by 3’-chloro-4’-fluoro-[1,1’-biphenyl]-2-amine .
Result of Action
Biphenyl derivatives are known to have a wide range of biological and medicinal applications, suggesting that 3’-chloro-4’-fluoro-[1,1’-biphenyl]-2-amine could potentially have significant molecular and cellular effects .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling, a reaction relevant to biphenyl compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . This suggests that environmental factors could potentially influence the action of 3’-chloro-4’-fluoro-[1,1’-biphenyl]-2-amine.
properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-7-8(5-6-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVDQOUVCUSMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469254 | |
Record name | 3'-chloro-4'-fluoro-2-aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro- | |
CAS RN |
577954-86-0 | |
Record name | 3'-chloro-4'-fluoro-2-aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.